2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide
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Overview
Description
2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide is a complex compound with a multifaceted structure that has garnered attention for its potential applications in various scientific domains. The compound's structure features a triazolopyrazine core, morpholine moiety, and a phenylpropylacetamide side chain, lending it unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide typically involves multiple steps:
Step 1: : Synthesis of the triazolopyrazine core, often involving the condensation of appropriate pyrazine and triazole precursors under controlled conditions.
Step 2: : Introduction of the morpholino group through a nucleophilic substitution reaction.
Step 3: : Acylation to introduce the phenylpropylacetamide side chain, often using reagents like acyl chlorides or anhydrides under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may leverage automated synthesis platforms and optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidative transformations at the morpholino or triazolopyrazine moieties.
Reduction: : Reduction reactions might target the oxo group within the triazolopyrazine structure.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially at reactive sites in the pyrazine ring or the amide side chain.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halides, alkylating agents.
Major Products
Products vary based on the reaction type but may include modified triazolopyrazine derivatives or structurally altered morpholino and phenylpropylacetamide groups.
Scientific Research Applications
Chemistry
The compound's unique structure makes it valuable for studying novel synthetic methodologies and reaction mechanisms.
Biology
In biological contexts, it may serve as a probe for investigating enzyme interactions or cellular pathways due to its diverse functional groups.
Medicine
Potential medicinal applications include its use as a pharmacological agent, targeting specific receptors or enzymes involved in disease pathways.
Industry
In industrial settings, the compound could be utilized in the development of new materials or as an intermediate in complex synthetic sequences.
Mechanism of Action
Molecular Targets and Pathways
The compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. Its morpholino group and triazolopyrazine core may facilitate binding to active sites or disrupt biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(8-piperidino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide: : A compound with a piperidino group instead of morpholino, potentially altering its biological activity.
2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(3-phenylpropyl)acetamide: : Featuring a pyrimidinyl modification that may affect its chemical reactivity.
Uniqueness
The presence of the morpholino group and the specific arrangement of the triazolopyrazine core in 2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide confers unique properties not observed in its analogs, potentially leading to distinct biological and chemical behaviors.
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Properties
IUPAC Name |
2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c27-17(21-8-4-7-16-5-2-1-3-6-16)15-26-20(28)25-10-9-22-18(19(25)23-26)24-11-13-29-14-12-24/h1-3,5-6,9-10H,4,7-8,11-15H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMMBDPXKYQGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NCCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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